![molecular formula C21H35N3O3 B6005261 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6005261.png)
1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone, commonly known as CPP-109, is a promising drug candidate for the treatment of various neurological disorders. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression.
Mécanisme D'action
CPP-109 exerts its therapeutic effects by inhibiting the activity of 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone, which leads to the modulation of gene expression. 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone is an enzyme that removes acetyl groups from histone proteins, which play a critical role in the regulation of gene expression. By inhibiting 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone activity, CPP-109 promotes the acetylation of histone proteins, which leads to changes in gene expression that are associated with therapeutic benefits.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroplasticity, and inflammation. The drug has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in the regulation of mood, motivation, and reward. CPP-109 has also been shown to promote neuroplasticity, which is the brain's ability to adapt to changes in the environment. Finally, the drug has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-109 has several advantages for lab experiments, including its potency and selectivity for 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone inhibition, as well as its ability to cross the blood-brain barrier. However, the drug also has several limitations, including its complex synthesis method, which requires specialized equipment and expertise. Additionally, the drug has a short half-life, which may limit its therapeutic potential in some applications.
Orientations Futures
There are several future directions for the development of CPP-109, including the optimization of its pharmacokinetic properties, the identification of novel therapeutic applications, and the development of more efficient synthesis methods. Additionally, the drug may have potential applications in combination therapies, where it could be used in conjunction with other drugs to enhance their therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of CPP-109 and its potential therapeutic benefits in various neurological disorders.
Conclusion:
CPP-109 is a promising drug candidate for the treatment of various neurological disorders. The drug has shown potent and selective inhibition of 1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone, which plays a critical role in the regulation of gene expression. CPP-109 has been extensively studied for its potential therapeutic applications, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. While the drug has several advantages for lab experiments, including its potency and selectivity, it also has several limitations, including its complex synthesis method and short half-life. However, further research is needed to fully understand the potential therapeutic benefits of CPP-109 and its future applications in various neurological disorders.
Méthodes De Synthèse
CPP-109 can be synthesized by a multi-step process that involves the reaction of piperidine with cyclopentanone to form 1-cyclopentylpiperidine. This intermediate is then reacted with 4-(4-morpholinylmethyl)-1-piperidinecarboxylic acid to form the target compound CPP-109. The synthesis of CPP-109 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and cognitive impairment. The drug has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propriétés
IUPAC Name |
1-cyclopentyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3/c25-20-6-5-18(16-24(20)19-3-1-2-4-19)21(26)23-9-7-17(8-10-23)15-22-11-13-27-14-12-22/h17-19H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVZDJYACUQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CCC(CC3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]piperidin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.